L-Leucyl-L-valyl-L-valyl-L-tyrosyl-L-proline
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Overview
Description
L-Leucyl-L-valyl-L-valyl-L-tyrosyl-L-proline: is a pentapeptide composed of five amino acids: leucine, valine (twice), tyrosine, and proline. Peptides like this one are often studied for their potential biological activities and therapeutic applications. The sequence and composition of amino acids in peptides can significantly influence their properties and functions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Leucyl-L-valyl-L-valyl-L-tyrosyl-L-proline typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The general steps include:
Resin Loading: The first amino acid (L-proline) is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to allow for the next amino acid to be added.
Coupling: The next amino acid (L-tyrosine) is activated and coupled to the growing chain.
Repetition: Steps 2 and 3 are repeated for L-valine, L-valine, and L-leucine.
Cleavage: The completed peptide is cleaved from the resin and purified.
Common reagents used in SPPS include N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) for coupling, and trifluoroacetic acid (TFA) for deprotection and cleavage.
Industrial Production Methods
Industrial production of peptides like this compound often scales up the SPPS process. Automated peptide synthesizers are used to increase efficiency and consistency. Purification is typically achieved through high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The tyrosine residue can undergo oxidation to form dityrosine or other oxidative products.
Reduction: Peptide bonds are generally stable to reduction, but specific side chains may be reduced under certain conditions.
Substitution: Amino acid residues can be substituted to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Amino acid derivatives with different side chains.
Major Products
Oxidation: Dityrosine, oxidized peptide fragments.
Reduction: Reduced peptide fragments.
Substitution: Peptide analogs with altered amino acid sequences.
Scientific Research Applications
Chemistry
In chemistry, L-Leucyl-L-valyl-L-valyl-L-tyrosyl-L-proline is used as a model compound to study peptide synthesis, structure, and reactivity. It helps in understanding peptide bond formation and stability.
Biology
Biologically, this peptide can be studied for its potential role in signaling pathways, enzyme inhibition, or as a substrate for proteases. Its sequence may mimic natural peptides involved in physiological processes.
Medicine
In medicine, peptides like this compound are explored for their therapeutic potential. They may act as inhibitors of specific enzymes or receptors, offering potential treatments for diseases.
Industry
Industrially, peptides are used in the development of pharmaceuticals, cosmetics, and as research tools
Mechanism of Action
The mechanism of action of L-Leucyl-L-valyl-L-valyl-L-tyrosyl-L-proline depends on its interaction with molecular targets. It may bind to specific receptors or enzymes, altering their activity. The presence of tyrosine suggests potential involvement in phosphorylation pathways, while proline may influence the peptide’s conformation and stability.
Comparison with Similar Compounds
Similar Compounds
L-Leucyl-L-valyl-L-tyrosyl-L-proline: Lacks one valine residue, potentially altering its biological activity.
L-Leucyl-L-valyl-L-valyl-L-phenylalanyl-L-proline: Substitutes tyrosine with phenylalanine, affecting its reactivity and interactions.
L-Leucyl-L-valyl-L-valyl-L-tyrosyl-L-alanine: Substitutes proline with alanine, changing the peptide’s conformation and stability.
Uniqueness
L-Leucyl-L-valyl-L-valyl-L-tyrosyl-L-proline’s unique sequence and composition confer specific properties that may not be present in similar peptides. The presence of two valine residues and a tyrosine residue can influence its hydrophobicity, reactivity, and potential biological activities.
Properties
CAS No. |
157002-53-4 |
---|---|
Molecular Formula |
C30H47N5O7 |
Molecular Weight |
589.7 g/mol |
IUPAC Name |
(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C30H47N5O7/c1-16(2)14-21(31)26(37)33-25(18(5)6)28(39)34-24(17(3)4)27(38)32-22(15-19-9-11-20(36)12-10-19)29(40)35-13-7-8-23(35)30(41)42/h9-12,16-18,21-25,36H,7-8,13-15,31H2,1-6H3,(H,32,38)(H,33,37)(H,34,39)(H,41,42)/t21-,22-,23-,24-,25-/m0/s1 |
InChI Key |
CRYSTTOZUBENGY-KEOOTSPTSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N2CCC[C@H]2C(=O)O)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N2CCCC2C(=O)O)N |
Origin of Product |
United States |
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